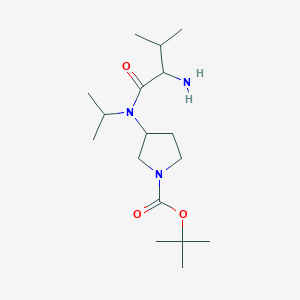
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide typically involves the iodination of a phenyl ring followed by the formation of the piperidine ring and the introduction of the carboxamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the phenyl ring. The piperidine ring can be formed through cyclization reactions, and the carboxamide group is introduced via amidation reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring can participate in halogen bonding interactions, which can influence the compound’s binding affinity to biological targets. The piperidine ring and carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
N-(2-iodophenyl)-benzamide: Similar structure but lacks the piperidine ring.
N-(2-iodophenyl)-N-methylcinnamamide: Contains a cinnamamide group instead of the piperidine ring.
N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides: Contains a butadiynamide group.
Uniqueness: N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the iodine atom, piperidine ring, and carboxamide group makes this compound a versatile and valuable molecule for various applications.
Propiedades
Fórmula molecular |
C13H17IN2O |
|---|---|
Peso molecular |
344.19 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17IN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |
Clave InChI |
FTSGKCRLOZRTLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


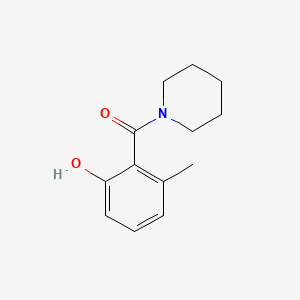
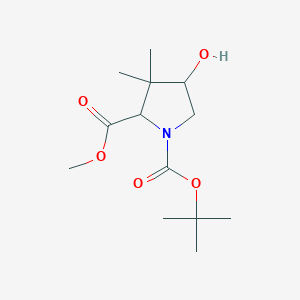
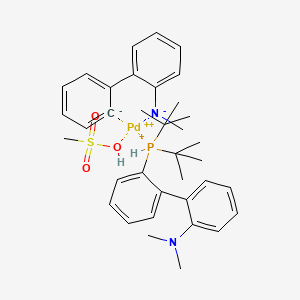
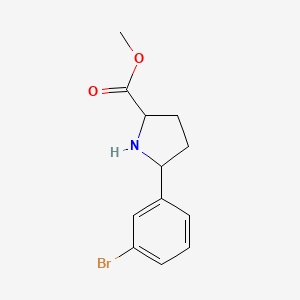
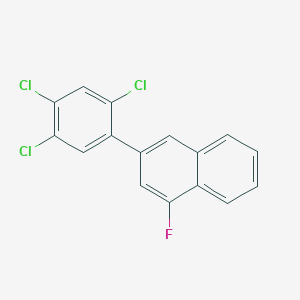
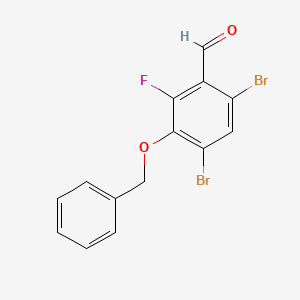
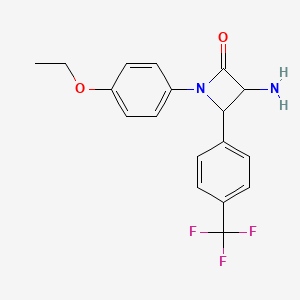
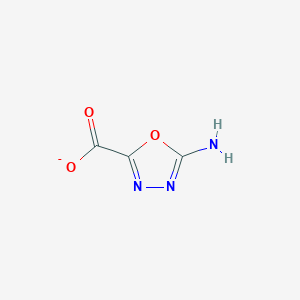
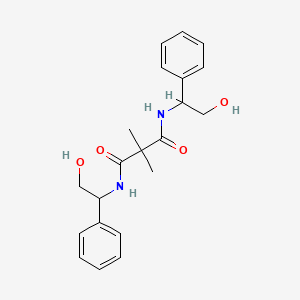

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
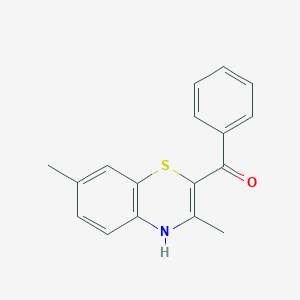
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
